2,4-Dichlorophenyl thiophene-2-carboxylate
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Overview
Description
2,4-Dichlorophenyl thiophene-2-carboxylate is an organic compound with the molecular formula C11H6Cl2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with 2,4-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophene derivatives with different substitution patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.
Scientific Research Applications
2,4-Dichlorophenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate: A simpler ester derivative of thiophene without the dichlorophenyl substitution.
2,4-Dichlorophenyl acetate: An ester with a similar dichlorophenyl group but with an acetate moiety instead of thiophene.
Thiophene-2-carboxylic acid: The parent acid from which the ester is derived.
Uniqueness
2,4-Dichlorophenyl thiophene-2-carboxylate is unique due to the presence of both the dichlorophenyl and thiophene moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
6633-60-9 |
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Molecular Formula |
C11H6Cl2O2S |
Molecular Weight |
273.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H6Cl2O2S/c12-7-3-4-9(8(13)6-7)15-11(14)10-2-1-5-16-10/h1-6H |
InChI Key |
RHYNBHIQNTWNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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